

# Assessing the Diagnostic Accuracy of Levovist-Enhanced Ultrasound: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic performance of **Levovist**-enhanced ultrasound with other imaging modalities and alternative ultrasound contrast agents. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its utility for their specific applications.

## Executive Summary

**Levovist** (SH U 508A) is a first-generation ultrasound contrast agent that has been utilized to enhance Doppler signals and improve the characterization of various lesions.<sup>[1]</sup> Clinical studies have demonstrated its value in improving diagnostic confidence, particularly in the assessment of focal liver lesions.<sup>[2][3]</sup> This guide will delve into the quantitative data on its diagnostic accuracy, provide detailed experimental protocols from key studies, and present visual workflows to elucidate the methodologies. While **Levovist** has been investigated in various applications, the most robust data is available for the characterization of liver tumors, particularly hepatocellular carcinoma (HCC). Comparisons with second-generation contrast agents and other imaging modalities like computed tomography (CT) will be highlighted.

## Data Presentation: Quantitative Comparison of Diagnostic Accuracy

The following tables summarize the diagnostic performance of **Levovist**-enhanced ultrasound in comparison to other methods, based on data from published studies.

Table 1: Comparison of **Levovist**-Enhanced Ultrasound and Contrast-Enhanced CT for Gross Classification of Hepatocellular Carcinoma (HCC)

| Modality                     | Diagnostic Accuracy |
|------------------------------|---------------------|
| Levovist-Enhanced Ultrasound | 86.9% (53/61)[3]    |
| Contrast-Enhanced CT         | 65.6% (40/61)[3]    |

This study highlights a statistically significant difference in diagnostic accuracy between the two modalities ( $p = 0.007$ ).[3]

Table 2: Comparison of **Levovist** and SonoVue for the Demarcation of Hepatocellular Carcinoma (HCC) in the Late Phase

| Contrast Agent | Demarcation of HCC Lesion (Late Phase) |
|----------------|----------------------------------------|
| Levovist       | 98% (of 61 lesions)[4]                 |
| SonoVue        | 89% (of 61 lesions)[4]                 |

The difference in late-phase demarcation was statistically significant ( $p < 0.05$ ).[4]

Table 3: Meta-Analysis of Diagnostic Accuracy for First-Generation (**Levovist**) vs. Second-Generation Ultrasound Contrast Agents in Characterizing Focal Liver Lesions

| Contrast Agent Generation                         | Pooled Sensitivity | Pooled Specificity | Diagnostic Odds Ratio (DOR) |
|---------------------------------------------------|--------------------|--------------------|-----------------------------|
| First-Generation<br>(Levovist)                    | -                  | -                  | 62.78                       |
| Second-Generation<br>(e.g., SonoVue,<br>Sonazoid) | -                  | -                  | 118.27                      |

This meta-analysis suggests a higher diagnostic accuracy for second-generation contrast agents.[\[5\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies cited in this guide.

### Protocol 1: Comparison of Levovist-Enhanced Ultrasound and Contrast-Enhanced CT for Gross Classification of HCC

- Study Design: Prospective study with 51 patients (61 HCCs) who underwent both **Levovist**-enhanced ultrasound and contrast-enhanced CT before surgical resection.[\[3\]](#)
- **Levovist**-Enhanced Ultrasound Protocol:
  - Contrast Agent & Dosage: Information on the specific dosage of **Levovist** was not detailed in the provided search results.
  - Imaging Technique: Postvascular phase imaging was utilized for the gross classification of HCC.[\[3\]](#)
- Contrast-Enhanced CT Protocol:
  - Contrast Agent & Dosage: Not specified in the provided search results.
  - Imaging Technique: Standard contrast-enhanced CT protocol for liver imaging.
- Gold Standard: Pathologic findings from resected specimens.[\[3\]](#)
- Data Analysis: Weighted kappa statistics were used to assess the agreement between the imaging findings and the macroscopic configurations of the tumors.[\[3\]](#)

### Protocol 2: Comparison of Levovist and SonoVue for the Characterization and Detection of HCC

- Study Design: Prospective study involving 65 patients with histologically proven HCC.[4]
- **Levovist**-Enhanced Ultrasound Protocol:
  - Contrast Agent & Dosage: 2.5 g of **Levovist** administered intravenously.[4]
  - Imaging Technique: "High-MI" pulse-inversion sonography. After a delay of at least 2.5 minutes without scanning, the liver was examined with three different scans.[4]
- SonoVue-Enhanced Ultrasound Protocol:
  - Contrast Agent & Dosage: 2.4 ml of SonoVue administered intravenously.[4]
  - Imaging Technique: "Low MI"-pulse inversion sonography. The liver was examined continuously for up to three minutes.[4]
- Gold Standard: Histological proof of HCC.[4]
- Data Analysis: Comparison of the technical success rate and the demarcation of HCC lesions in the arterial and late phases for both contrast agents.

## Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing **Levovist**-enhanced US and CT in HCC classification.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing **Levodist** and SonoVue in HCC characterization.

## Discussion and Conclusion

**Levodist**-enhanced ultrasound has demonstrated significant utility in the diagnostic imaging landscape, particularly for the characterization of focal liver lesions. The provided data indicates that in specific applications, such as the gross classification of HCC, it can offer superior diagnostic accuracy compared to contrast-enhanced CT.<sup>[3]</sup> When compared to the second-generation contrast agent SonoVue, **Levodist** showed a higher rate of lesion demarcation in the late phase for HCC.<sup>[4]</sup>

However, the broader meta-analysis suggests that second-generation contrast agents, as a class, may offer improved diagnostic performance over first-generation agents like **Levovist**.<sup>[5]</sup> The choice of contrast agent and imaging modality should, therefore, be guided by the specific clinical question, the available equipment and expertise, and the patient's individual characteristics.

For researchers and professionals in drug development, understanding the nuances of these diagnostic tools is critical for designing clinical trials and evaluating treatment responses. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions regarding the use of **Levovist**-enhanced ultrasound in a research or clinical setting. Further head-to-head studies with modern imaging techniques and a wider range of clinical applications would be beneficial to fully elucidate the current standing of **Levovist** in the ever-evolving field of diagnostic imaging.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Clinical utility of the transpulmonary echo enhancing agent Levovist to improve diagnostic confidence in echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and detection of hepatocellular carcinoma (HCC): comparison of the ultrasound contrast agents SonoVue (BR 1) and Levovist (SH U 508A)--comparison of SonoVue and Levovist in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver metastases: Contrast-enhanced ultrasound compared with computed tomography and magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Diagnostic Accuracy of Levovist-Enhanced Ultrasound: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238291#assessing-the-diagnostic-accuracy-of-levovist-enhanced-ultrasound]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)